molecular formula C13H13IN2O3S B2884136 3-amino-N-(4-iodophenyl)-4-methoxybenzene-1-sulfonamide CAS No. 379726-54-2

3-amino-N-(4-iodophenyl)-4-methoxybenzene-1-sulfonamide

Cat. No.: B2884136
CAS No.: 379726-54-2
M. Wt: 404.22
InChI Key: YRAPMRASARDBGW-UHFFFAOYSA-N
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Description

3-amino-N-(4-iodophenyl)-4-methoxybenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an amino group, an iodophenyl group, a methoxy group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-iodophenyl)-4-methoxybenzene-1-sulfonamide typically involves multiple steps. One common method includes the iodination of 4-methoxybenzenesulfonamide followed by the introduction of the amino group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The subsequent introduction of the amino group can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination and amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Industrial methods also focus on minimizing by-products and ensuring the purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(4-iodophenyl)-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzene compounds.

Scientific Research Applications

Chemistry

In chemistry, 3-amino-N-(4-iodophenyl)-4-methoxybenzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In the medical field, this compound is investigated for its potential use as a pharmaceutical agent. Its ability to interact with biological targets makes it a promising compound for the treatment of various diseases.

Industry

In industry, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-amino-N-(4-iodophenyl)-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes, while the iodophenyl group may enhance the compound’s binding affinity to biological receptors. The methoxy group can influence the compound’s solubility and bioavailability. Overall, the compound’s effects are mediated through its ability to modulate various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-(4-iodophenyl)benzene-1-sulfonamide
  • 3-amino-N-(4-iodophenyl)-4-methylbenzene-1-sulfonamide
  • 3-amino-N-(4-iodophenyl)-4-(thiophen-2-yl)benzene-1-sulfonamide

Uniqueness

Compared to similar compounds, 3-amino-N-(4-iodophenyl)-4-methoxybenzene-1-sulfonamide is unique due to the presence of the methoxy group. This group can significantly influence the compound’s chemical reactivity, biological activity, and overall properties. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications.

Properties

IUPAC Name

3-amino-N-(4-iodophenyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13IN2O3S/c1-19-13-7-6-11(8-12(13)15)20(17,18)16-10-4-2-9(14)3-5-10/h2-8,16H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAPMRASARDBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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